molecular formula C27H23N3O4S B11224221 4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11224221
M. Wt: 485.6 g/mol
InChI Key: UDQLHKIGAUBJAZ-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a benzoyl group, a dimethylphenyl group, and a thienopyrazole core. It has garnered interest in the scientific community due to its potential pharmacological properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The synthesis begins with the preparation of the thienopyrazole core. This can be achieved by reacting 2,4-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions.

    Introduction of the Benzoyl Group: The next step involves the introduction of the benzoyl group. This can be accomplished by reacting the thienopyrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Oxidation: The final step is the oxidation of the thienopyrazole core to introduce the dioxido groups. This can be achieved using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form additional oxygenated derivatives.

    Reduction: Reduction reactions can be performed to remove the dioxido groups, yielding a reduced thienopyrazole derivative.

    Substitution: The benzoyl and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different pharmacological and chemical properties.

Scientific Research Applications

4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to its specific combination of functional groups and its dioxido thienopyrazole core

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

4-benzoyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C27H23N3O4S/c1-17-8-13-24(18(2)14-17)30-26(22-15-35(33,34)16-23(22)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32)

InChI Key

UDQLHKIGAUBJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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